molecular formula C8H6FNO4S B2471940 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole CAS No. 2411295-06-0

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole

Cat. No.: B2471940
CAS No.: 2411295-06-0
M. Wt: 231.2
InChI Key: DGGNOJLTXJWJJB-UHFFFAOYSA-N
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Description

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole typically involves the introduction of the fluorosulfonyloxy group to the dihydroisoindole framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the incorporation of the fluorosulfonyloxy group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing reagents such as sulfuryl fluoride gas or other solid fluorosulfonylating agents. These methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, making the compound versatile for various synthetic applications .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include substituted dihydroisoindoles, oxidized derivatives, and coupled products with various functional groups .

Scientific Research Applications

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole involves its reactivity with various molecular targets. The fluorosulfonyloxy group can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is harnessed in synthetic applications to achieve desired transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole include other fluorosulfonylated dihydroisoindoles and sulfonyl fluorides. These compounds share structural similarities and exhibit comparable reactivity.

Uniqueness

What sets this compound apart is its specific combination of the fluorosulfonyloxy group with the dihydroisoindole core. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and beyond .

Properties

IUPAC Name

4-fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c9-15(12,13)14-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGNOJLTXJWJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)OS(=O)(=O)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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